Nadh

Catalog No.
S573113
CAS No.
58-68-4
M.F
C21H29N7O14P2
M. Wt
665.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadh

CAS Number

58-68-4

Product Name

Nadh

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H29N7O14P2

Molecular Weight

665.4 g/mol

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-N

SMILES

Array

Synonyms

Adenine Dinucleotide, Dihydronicotinamide, Coenzyme I, Dihydronicotinamide Adenine Dinucleotide, Dinucleotide, Dihydronicotinamide Adenine, Dinucleotide, Nicotinamide-Adenine, Diphosphopyridine Nucleotide, DPN, NAD, NADH, Nadide, Nicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Dinucleotide, Nucleotide, Diphosphopyridine

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

NADH is a coenzyme found in all living cells; consists of two nucleotides joined through their 5'-phosphate groups, with one nucleotide containing an adenine base and the other containing nicotinamide. It has a role as a fundamental metabolite and a cofactor. It is a NAD(P)H and a NAD. It is a conjugate acid of a NADH(2-).
NADH is the reduced form of NAD+, and NAD+ is the oxidized form of NADH, a coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). It forms NADP with the addition of a phosphate group to the 2' position of the adenosyl nucleotide through an ester linkage. (Dorland, 27th ed)
NADH is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,4-Dihydronicotinamide adenine dinucleotide has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Reduced nicotinamide adenine dinucleotide (NADH, CAS 58-68-4) is a ubiquitous biological electron donor and an essential cofactor for over 300 dehydrogenase enzymes. In industrial and laboratory procurement, NADH is primarily evaluated on its strict enzymatic specificity, its distinct optical properties (specifically its absorbance and fluorescence at 340 nm), and its electrochemical oxidation behavior. Unlike its oxidized counterpart (NAD+), NADH provides the necessary reducing equivalents to drive anabolic biocatalysis and reductive enzymatic assays. However, its procurement and integration into commercial kits require careful consideration of formulation, as NADH is highly susceptible to acid-catalyzed degradation and buffer-specific hydrolysis, necessitating optimized storage conditions to maintain its functional integrity [1].

Substituting NADH with closely related analogs fundamentally disrupts assay mechanics and biocatalytic yields. Replacing NADH with its oxidized form, NAD+, eliminates the 340 nm absorbance signature entirely, rendering real-time spectrophotometric monitoring impossible [1]. Attempting to substitute NADH with the phosphorylated form, NADPH, fails in targeted biocatalysis because native dehydrogenases exhibit extreme evolutionary specificity, often showing over a 1000-fold preference for NADH in catalytic efficiency [2]. Furthermore, while synthetic biomimetics (e.g., BNAH) can act as chemical reducing agents, they lack the precise molecular recognition required by native enzyme active sites. Finally, utilizing low-purity or improperly buffered NADH extracts accelerates degradation via phosphate-catalyzed hydrolysis, leading to the accumulation of enzyme-inhibiting breakdown products that compromise batch-to-batch reproducibility [3].

Spectrophotometric Assay Standardization via 340 nm Absorbance

NADH possesses a highly specific molar extinction coefficient of 6220 M⁻¹ cm⁻¹ (6.22 mM⁻¹ cm⁻¹) at 340 nm, a property completely absent in the oxidized NAD+ form. This distinct optical density allows for the direct, label-free quantification of enzyme activity in coupled assays, where the stoichiometric consumption or production of NADH can be monitored in real-time [1].

Evidence DimensionMolar extinction coefficient at 340 nm
Target Compound DataNADH: 6220 M⁻¹ cm⁻¹
Comparator Or BaselineNAD+: ~0 M⁻¹ cm⁻¹ (no absorbance at 340 nm)
Quantified DifferenceAbsolute optical differentiation at 340 nm
ConditionsStandard aqueous assay buffers, 1-cm light path

This exact optical property is the foundational metric for procuring NADH as a universal reporter molecule in clinical diagnostic kits and kinetic assays.

Buffer-Dependent Storage Stability for Reagent Formulation

The stability of NADH is highly dependent on the chosen buffer system, which is critical for long-term storage of biocatalytic reagents. At 19 °C and pH 8.5, NADH exhibits a minimal degradation rate of 4 µM/day in Tris buffer, retaining >90% of its concentration over 40 days. In stark contrast, formulation in sodium phosphate buffer accelerates degradation to 23 µM/day due to specific acid-catalyzed hydrolysis and nucleophilic attack on the dihydropyridine ring [1].

Evidence DimensionDegradation rate of 2 mM NADH (19 °C, pH 8.5)
Target Compound DataIn Tris buffer: 4 µM/day
Comparator Or BaselineIn Sodium Phosphate buffer: 23 µM/day
Quantified Difference5.75-fold faster degradation in phosphate buffer
Conditions2 mM initial concentration, 19 °C, pH 8.5, monitored via UV-Vis over 43 days

Buyers formulating commercial enzyme kits must procure and pair NADH with Tris or HEPES buffers rather than phosphate to ensure viable shelf-life.

Electrochemical Oxidation Overpotential in Biosensor Design

Direct electrochemical oxidation of NADH at bare, unmodified electrodes (such as glassy carbon) requires a prohibitively high overpotential (+0.635 V to +1.1 V), which leads to rapid surface fouling and signal degradation. By utilizing mediator-modified electrodes (e.g., carbon nanofibers or transition metal complexes), the oxidation potential of NADH can be drastically reduced to approximately +0.062 V, preventing fouling and enabling continuous, low-potential amperometric detection [1].

Evidence DimensionAnodic peak potential for NADH oxidation
Target Compound DataModified Carbon Nanofiber Electrode: +0.062 V
Comparator Or BaselineBare Uncoated Electrode: +0.635 V
Quantified Difference573 mV reduction in overpotential
ConditionsCyclic voltammetry in PBS containing 2.0 mM NADH

Procuring NADH for continuous biosensor applications requires concurrent investment in modified electrode architectures to overcome its native high oxidation overpotential.

Strict Enzymatic Specificity over NADPH

Native dehydrogenase enzymes exhibit profound selectivity for NADH over the phosphorylated analog NADPH. For instance, the wild-type water-forming NADH oxidase from Lactobacillus brevis (LbNOX) demonstrates a catalytic efficiency (kcat/KM) of 9.3 × 10⁶ M⁻¹ s⁻¹ for NADH, while being virtually non-reactive with NADPH unless heavily engineered. This strict specificity dictates that NADPH cannot be used as a generic substitute in NADH-dependent biocatalytic pathways[1].

Evidence DimensionCatalytic efficiency (kcat/KM) in native LbNOX
Target Compound DataNADH: 9.3 × 10⁶ M⁻¹ s⁻¹
Comparator Or BaselineNADPH: Virtually non-reactive (requires engineered TPNOX mutant)
Quantified DifferenceOrders of magnitude higher efficiency for NADH in native enzymes
ConditionsIn vitro kinetic analysis of LbNOX

Industrial biocatalysis workflows relying on native dehydrogenases must procure pure NADH, as NADPH will fail to drive the reaction.

Diagnostic Enzyme-Linked Assays

NADH is the mandatory cofactor for clinical diagnostic kits measuring dehydrogenase activity (e.g., Lactate Dehydrogenase or Alcohol Dehydrogenase). Its strict 340 nm absorbance (6220 M⁻¹ cm⁻¹) allows automated spectrophotometers to track substrate conversion in real-time, a function that NAD+ cannot perform[1].

Amperometric Biosensor Manufacturing

In the production of continuous ethanol, glucose, or lactate biosensors, NADH serves as the intermediate electron carrier. Because of its high oxidation overpotential at bare electrodes, manufacturers must pair NADH with mediator-modified electrodes (e.g., carbon nanofibers) to lower the oxidation potential by >500 mV, thereby preventing surface fouling and ensuring long-term sensor stability [2].

Cell-Free Biocatalysis and Reagent Formulation

For industrial oxidoreductase reactions requiring a specific electron donor, NADH is chosen over NADPH due to the strict cofactor specificity of native enzymes. To maximize procurement ROI and prevent rapid degradation, these cell-free systems are formulated in Tris or HEPES buffers (pH 8.5) rather than phosphate buffers, ensuring >90% cofactor retention over extended operational periods [3].

Physical Description

Solid

XLogP3

-5.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

665.12477262 Da

Monoisotopic Mass

665.12477262 Da

Heavy Atom Count

44

LogP

-5.1

Melting Point

140.0-142.0 °C
140.0 - 142.0 °C

UNII

4J24DQ0916

Drug Indication

Some evidence suggests that NADH might be useful in treating Parkinson's disease, chronic fatigue syndrome, Alzheimer's disease and cardiovascular disease.

Mechanism of Action

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart.

Other CAS

58-68-4

Absorption Distribution and Excretion

Unclear how much of an administered dose is absorbed.

Wikipedia

Dihydronicotinamide_mononucleotide

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide: INACTIVE
Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosylnicotinamide, sodium salt (1:2): ACTIVE

Dates

Last modified: 04-14-2024
Belenky P, Bogan KL, Brenner C: NAD+ metabolism in health and disease. Trends Biochem Sci. 2007 Jan;32(1):12-9. Epub 2006 Dec 11. [PMID:17161604]
Pollak N, Dolle C, Ziegler M: The power to reduce: pyridine nucleotides--small molecules with a multitude of functions. Biochem J. 2007 Mar 1;402(2):205-18. [PMID:17295611]
Khan JA, Forouhar F, Tao X, Tong L: Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery. Expert Opin Ther Targets. 2007 May;11(5):695-705. [PMID:17465726]
Lin SJ, Guarente L: Nicotinamide adenine dinucleotide, a metabolic regulator of transcription, longevity and disease. Curr Opin Cell Biol. 2003 Apr;15(2):241-6. [PMID:12648681]
Biellmann JF, Lapinte C, Haid E, Weimann G: Structure of lactate dehydrogenase inhibitor generated from coenzyme. Biochemistry. 1979 Apr 3;18(7):1212-7. [PMID:218616]
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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